Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18115954
InChI: InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1
SMILES:
Molecular Formula: C7H10BF4K
Molecular Weight: 220.06 g/mol

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide

CAS No.:

Cat. No.: VC18115954

Molecular Formula: C7H10BF4K

Molecular Weight: 220.06 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide -

Specification

Molecular Formula C7H10BF4K
Molecular Weight 220.06 g/mol
IUPAC Name potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide
Standard InChI InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1
Standard InChI Key CYKYDRLQLMLBTD-UHFFFAOYSA-N
Canonical SMILES [B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a spiro[3.3]heptane core, where two cyclohexane-like rings share a single boron atom. The fluorine substituent at the 6-position of the spiro system and the trifluoroborate group (BF3\text{BF}_3^-) create a sterically hindered yet electronically rich environment. The SMILES notation FC1CC2(C1)CC(C2)B-(F)F.[K+]\text{FC1CC2(C1)CC(C2)B-(F)F.[K+]} succinctly captures this arrangement .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Namepotassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide
Canonical SMILESB-(F)(F)F.[K+]
InChI KeyCYKYDRLQLMLBTD-UHFFFAOYSA-N
PubChem CID155858805

The spirocyclic structure enhances rigidity, potentially reducing unwanted side reactions during synthetic applications. The trifluoroborate group, known for its stability compared to boronic acids, enables compatibility with aqueous and aerobic conditions .

Synthesis and Reactivity

Reactivity in Cross-Coupling Reactions

The compound’s trifluoroborate moiety positions it as a candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. In such reactions, the boranuide acts as a nucleophilic partner, transmetalating with palladium catalysts to couple with aryl or alkenyl halides .

Table 2: Comparative Reactivity of Trifluoroborates

CompoundReaction Yield (%)Stability in Air
Potassium aryltrifluoroborate85–92Moderate
Potassium alkyltrifluoroborate70–80Low
Potassium spirocyclic trifluoroborate88–95High

Data adapted from studies on analogous systems .

The spirocyclic backbone may sterically shield the boron center, slowing hydrolysis and oxidative degradation compared to linear analogs. This stability is critical for applications requiring prolonged storage or stepwise synthetic protocols.

Applications in Organic Synthesis

Medicinal Chemistry

Spirocyclic frameworks are prevalent in pharmaceuticals due to their three-dimensional complexity and ability to mimic bioactive conformations. Incorporating a trifluoroborate group enables late-stage functionalization of drug candidates via cross-coupling, as demonstrated in the synthesis of kinase inhibitors and antiviral agents .

Materials Science

The compound’s fluorine-rich structure suggests utility in designing fluorinated polymers or liquid crystals, where enhanced thermal stability and dielectric properties are desirable. Recent studies highlight trifluoroborates as precursors for boron-doped graphene, though direct applications of this specific compound remain exploratory .

Physical and Chemical Properties

Table 3: Physicochemical Data

PropertyValue
Molecular Weight220.06 g/mol
Purity≥95%
Recommended Storage2–8°C, inert atmosphere
SolubilityPartially soluble in THF, DMF

Future Research Directions

  • Mechanistic Studies: Elucidating the compound’s behavior in photoinduced cross-coupling reactions could unlock new synthetic methodologies .

  • Biological Screening: Testing spirocyclic trifluoroborates against disease-relevant targets may reveal novel therapeutic leads.

  • Scalable Synthesis: Developing cost-effective, large-scale production routes will be essential for industrial adoption.

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